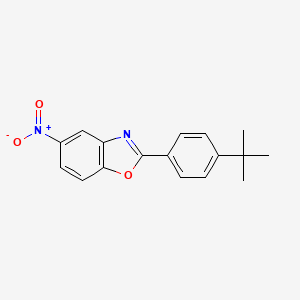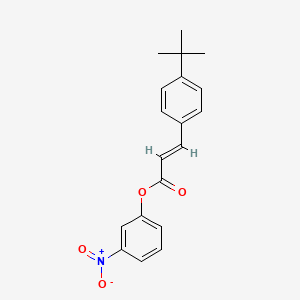
N-(4-bromophenyl)-5-(1-ethyl-1H-tetrazol-5-yl)-2-methoxybenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-bromophenyl)-5-(1-ethyl-1H-tetrazol-5-yl)-2-methoxybenzenesulfonamide, also known as BPTES, is a small molecule inhibitor that targets glutaminase, an enzyme that catalyzes the conversion of glutamine to glutamate. BPTES has gained significant attention in the scientific community due to its potential as a therapeutic agent for the treatment of cancer.
Mécanisme D'action
N-(4-bromophenyl)-5-(1-ethyl-1H-tetrazol-5-yl)-2-methoxybenzenesulfonamide specifically targets the C-terminal domain of glutaminase, which is responsible for its enzymatic activity. N-(4-bromophenyl)-5-(1-ethyl-1H-tetrazol-5-yl)-2-methoxybenzenesulfonamide binds to the active site of glutaminase, inhibiting its activity and preventing the conversion of glutamine to glutamate. This leads to a decrease in the production of ATP and NADPH, which are essential for cancer cell survival.
Biochemical and Physiological Effects:
N-(4-bromophenyl)-5-(1-ethyl-1H-tetrazol-5-yl)-2-methoxybenzenesulfonamide has been shown to induce cell death in cancer cells, while having little effect on normal cells. This is likely due to the high dependency of cancer cells on glutamine metabolism for survival. N-(4-bromophenyl)-5-(1-ethyl-1H-tetrazol-5-yl)-2-methoxybenzenesulfonamide has also been shown to reduce tumor growth in animal models of cancer.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N-(4-bromophenyl)-5-(1-ethyl-1H-tetrazol-5-yl)-2-methoxybenzenesulfonamide is its specificity for glutaminase, which allows for targeted inhibition of the enzyme without affecting other metabolic pathways. However, N-(4-bromophenyl)-5-(1-ethyl-1H-tetrazol-5-yl)-2-methoxybenzenesulfonamide has poor solubility in aqueous solutions, which can make it difficult to use in certain experiments. Additionally, the mechanism of action of N-(4-bromophenyl)-5-(1-ethyl-1H-tetrazol-5-yl)-2-methoxybenzenesulfonamide is not fully understood, which can make it challenging to interpret experimental results.
Orientations Futures
There are several potential future directions for research on N-(4-bromophenyl)-5-(1-ethyl-1H-tetrazol-5-yl)-2-methoxybenzenesulfonamide. One area of interest is the development of more potent and selective inhibitors of glutaminase. Another potential direction is the investigation of the role of glutaminase in other diseases, such as neurodegenerative disorders. Additionally, the development of new drug delivery systems for N-(4-bromophenyl)-5-(1-ethyl-1H-tetrazol-5-yl)-2-methoxybenzenesulfonamide could improve its efficacy and reduce potential side effects.
Méthodes De Synthèse
The synthesis of N-(4-bromophenyl)-5-(1-ethyl-1H-tetrazol-5-yl)-2-methoxybenzenesulfonamide involves the reaction of 4-bromobenzenesulfonyl chloride with 2-methoxy-5-nitrobenzenesulfonamide in the presence of an amine base. The resulting intermediate is then reacted with 1-ethyl-1H-tetrazole-5-amine to form N-(4-bromophenyl)-5-(1-ethyl-1H-tetrazol-5-yl)-2-methoxybenzenesulfonamide. The final product is obtained through purification using column chromatography.
Applications De Recherche Scientifique
N-(4-bromophenyl)-5-(1-ethyl-1H-tetrazol-5-yl)-2-methoxybenzenesulfonamide has been extensively studied for its potential as a therapeutic agent for the treatment of cancer. Glutaminase is overexpressed in many types of cancer cells, and its inhibition by N-(4-bromophenyl)-5-(1-ethyl-1H-tetrazol-5-yl)-2-methoxybenzenesulfonamide has been shown to induce cell death in vitro and in vivo. N-(4-bromophenyl)-5-(1-ethyl-1H-tetrazol-5-yl)-2-methoxybenzenesulfonamide has also been shown to enhance the efficacy of other chemotherapeutic agents, such as cisplatin and doxorubicin.
Propriétés
IUPAC Name |
N-(4-bromophenyl)-5-(1-ethyltetrazol-5-yl)-2-methoxybenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16BrN5O3S/c1-3-22-16(18-20-21-22)11-4-9-14(25-2)15(10-11)26(23,24)19-13-7-5-12(17)6-8-13/h4-10,19H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPIJTFBVGPHBFO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NN=N1)C2=CC(=C(C=C2)OC)S(=O)(=O)NC3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16BrN5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-bromophenyl)-5-(1-ethyl-1H-1,2,3,4-tetrazol-5-yl)-2-methoxybenzene-1-sulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N'-[(4-nitrobenzoyl)oxy]-3-pyridinecarboximidamide](/img/structure/B5707405.png)
![4-{[(5-chloro-2-pyridinyl)amino]methylene}-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5707409.png)
![2-{[2-chloro-4-(hydroxymethyl)-6-methoxyphenoxy]methyl}benzonitrile](/img/structure/B5707416.png)
![ethyl {[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]thio}acetate](/img/structure/B5707424.png)

![N-[2-(acetylamino)phenyl]-2-methoxyacetamide](/img/structure/B5707434.png)

![N-(4-methylphenyl)-N'-[5-(2-thienyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B5707444.png)
![N'-[({1-[(4-methylphenyl)sulfonyl]-5-oxo-2-pyrrolidinyl}carbonyl)oxy]-2-pyridinecarboximidamide](/img/structure/B5707457.png)
![N-[4-(difluoromethoxy)phenyl]-2-(4-oxo-3(4H)-quinazolinyl)acetamide](/img/structure/B5707459.png)

![1-(2,5-dimethylphenyl)-4-[(5-methyl-2-thienyl)methyl]piperazine](/img/structure/B5707469.png)
![4-{[(1-allyl-1H-indol-3-yl)methylene]amino}-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5707476.png)
